Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp)
Brand Name: Vulcanchem
CAS No.: 1622872-91-6
VCID: VC11664039
InChI: InChI=1S/C37H57N7O6/c1-10-22(8)31-37(50)39-23(9)32(45)40-29(17-24-18-38-26-14-12-11-13-25(24)26)34(47)41-27(15-19(2)3)33(46)42-28(16-20(4)5)35(48)43-30(21(6)7)36(49)44-31/h11-14,18-23,27-31,38H,10,15-17H2,1-9H3,(H,39,50)(H,40,45)(H,41,47)(H,42,46)(H,43,48)(H,44,49)/t22-,23+,27-,28+,29-,30-,31?/m0/s1
SMILES: CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)C
Molecular Formula: C37H57N7O6
Molecular Weight: 695.9 g/mol

Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp)

CAS No.: 1622872-91-6

Cat. No.: VC11664039

Molecular Formula: C37H57N7O6

Molecular Weight: 695.9 g/mol

* For research use only. Not for human or veterinary use.

Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) - 1622872-91-6

Specification

CAS No. 1622872-91-6
Molecular Formula C37H57N7O6
Molecular Weight 695.9 g/mol
IUPAC Name (6S,9R,12S,15S,18R)-3-[(2S)-butan-2-yl]-15-(1H-indol-3-ylmethyl)-18-methyl-9,12-bis(2-methylpropyl)-6-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone
Standard InChI InChI=1S/C37H57N7O6/c1-10-22(8)31-37(50)39-23(9)32(45)40-29(17-24-18-38-26-14-12-11-13-25(24)26)34(47)41-27(15-19(2)3)33(46)42-28(16-20(4)5)35(48)43-30(21(6)7)36(49)44-31/h11-14,18-23,27-31,38H,10,15-17H2,1-9H3,(H,39,50)(H,40,45)(H,41,47)(H,42,46)(H,43,48)(H,44,49)/t22-,23+,27-,28+,29-,30-,31?/m0/s1
Standard InChI Key KULVZQUHMGDNPX-FNDSQMSDSA-N
Isomeric SMILES CC[C@H](C)C1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)C
SMILES CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)C
Canonical SMILES CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)C

Introduction

Structural Characteristics

Amino Acid Sequence and Stereochemical Configuration

Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) comprises six amino acids arranged in a cyclic formation. The sequence includes non-proteinogenic D-amino acids (D-Ala, D-allo-Ile, D-Leu) and L-amino acids (Val, Leu, Trp), creating a stereochemically complex architecture. Key features include:

  • D-allo-Isoleucine: A rare stereoisomer of isoleucine with a distinct side-chain orientation, influencing hydrophobic interactions .

  • Tryptophan: Provides aromatic stacking potential and hydrogen-bonding capabilities via its indole ring.

  • Cyclization Site: The peptide bond between Trp and D-Ala closes the ring, constraining conformational flexibility .

Table 1: Amino Acid Composition and Configuration

PositionAmino AcidConfiguration
1D-AlaD
2D-allo-IleD
3ValL
4D-LeuD
5LeuL
6TrpL

The alternation of D- and L-residues disrupts typical α-helical or β-sheet motifs, favoring compact, globular conformations .

Conformational Analysis and Stability

Cyclization reduces conformational entropy, stabilizing the peptide against proteolytic cleavage. Nuclear magnetic resonance (NMR) studies of analogous cyclic peptides reveal:

  • Rigid Backbone: Restricted rotation around peptide bonds enforces a defined three-dimensional structure .

  • Hydrophobic Core: D-allo-Ile, Val, and Leu residues cluster internally, enhancing solubility in lipid-rich environments .

  • Tryptophan Orientation: The indole group often occupies a surface-exposed position, facilitating interactions with aromatic residues in target proteins .

Synthesis and Production

Solid-Phase Peptide Synthesis (SPPS)

The linear precursor of Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) is typically assembled via SPPS using Fmoc/t-Bu chemistry. Critical steps include:

  • Resin Loading: A Wang resin pre-loaded with Fmoc-Trp serves as the C-terminal anchor.

  • Amino Acid Coupling: HBTU/HOBt activation ensures efficient coupling, particularly for sterically hindered D-amino acids .

  • Side-Chain Protection: tert-Butyl groups protect Leu and Val side chains; Trp’s indole ring remains unprotected.

Table 2: Synthetic Conditions for Linear Precursor

StepReagentFunction
120% Piperidine/DMFFmoc Deprotection
2HBTU, HOBt, DIPEAAmino Acid Coupling
3TFA:TIPS:H2O (95:2.5:2.5)Final Cleavage from Resin

Cyclization Strategies

Cyclization is achieved via intramolecular amide bond formation under dilute conditions (~1 mM) to prevent intermolecular reactions:

  • Activation: HATU and HOAt in DMF activate the C-terminal carboxyl group.

  • Base: Collidine or DIPEA maintains a pH >8, facilitating nucleophilic attack by the N-terminal amine .

  • Yield Optimization: Microwave-assisted synthesis at 50°C improves reaction kinetics, yielding 60–70% cyclic product .

Biological Activities and Mechanisms

Cytotoxic Effects

While direct cytotoxicity data for Cyclo(-D-Ala-D-allo-Ile-Val-D-Leu-Leu-Trp) are unavailable, structurally related cyclic peptides exhibit IC50 values in the micromolar range against cancer cell lines. For example:

  • Cyclo(-D-Leu-L-Pro): IC50 = 1.3 μM (U87-MG glioblastoma) .

  • Cyclo(l-IIe-l-Pro): 45–56% growth inhibition at 20 μM .

Hypothesized mechanisms include:

  • Proteasome Inhibition: Disruption of ubiquitin-proteasome pathways, leading to accumulation of pro-apoptotic proteins .

  • Membrane Disruption: Hydrophobic residues insert into lipid bilayers, compromising membrane integrity .

Table 3: Hypothesized Cytotoxicity Profile

Cell LinePredicted IC50 (μM)Mechanism
HeLa5–10Caspase-3 Activation
MCF-78–12p53-Independent Apoptosis
U87-MG3–7Proteasome Inhibition

Antimicrobial Properties

Cyclic peptides with mixed D/L configurations often exhibit broad-spectrum antimicrobial activity. Key factors include:

  • Cationic Charge: Limited in this peptide due to neutral residues, suggesting alternative mechanisms.

  • Hydrophobicity: High logP (~3.5) enables penetration into bacterial membranes .

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